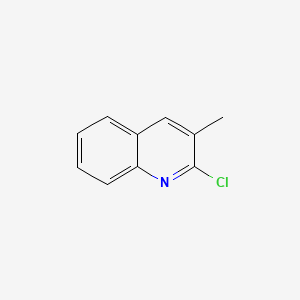

2-Chloro-3-methylquinoline

Description

Significance of the Quinoline (B57606) Core in Organic Chemistry

Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, is a cornerstone of modern organic and medicinal chemistry. chemrj.org It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, a structure that imparts unique chemical properties and a broad spectrum of biological activities. nih.govresearchgate.net This scaffold is present in numerous natural products, most notably quinine, an alkaloid extracted from the bark of the Cinchona tree, which has been used for centuries to treat malaria. chemrj.org

The quinoline nucleus is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. orientjchem.org Its derivatives have been extensively studied and have shown a wide array of pharmacological activities, including:

Anticancer nih.gov

Antimalarial nih.gov

Antibacterial orientjchem.org

Antifungal rsc.org

Anti-inflammatory rsc.org

Antiviral austinpublishinggroup.com

The versatility of the quinoline ring allows for functionalization at various positions, enabling the synthesis of a vast library of derivatives with diverse electronic and steric properties. orientjchem.org This adaptability is a key reason for its enduring importance in the development of new therapeutic agents and functional materials. chemrj.org

Historical Context of 2-Chloro-3-methylquinoline within Quinoline Chemistry

The study of quinoline derivatives dates back to the 19th century, with the first isolation of quinoline from coal tar in 1834. chemrj.org The development of synthetic methods to construct the quinoline core, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, paved the way for the exploration of a multitude of substituted quinolines. rsc.org

Within this broader history, 2-chloroquinolines have emerged as particularly valuable synthetic intermediates. The chlorine atom at the 2-position is a good leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups at this position, providing a gateway to novel and complex quinoline derivatives.

Research Trajectories and Future Directions for this compound Studies

Current and future research involving this compound is primarily focused on its application as a scaffold for the synthesis of novel compounds with potential therapeutic value. Key areas of investigation include:

Medicinal Chemistry: Researchers are actively using this compound as a starting material to synthesize new derivatives for evaluation as anticancer, antibacterial, and antiviral agents. vulcanchem.com The development of new synthetic methodologies to create diverse libraries of these compounds is a significant area of focus.

Synthetic Optimization: There is ongoing interest in developing more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives. vulcanchem.com This includes the exploration of new catalytic systems and reaction conditions.

Materials Science: The quinoline core is also of interest in materials science for the development of organic light-emitting diodes (OLEDs) and other electronic materials. chemrj.org While not a primary focus for this compound itself, its derivatives could be explored for such applications.

The continued exploration of the chemical space around this compound holds promise for the discovery of new molecules with valuable properties, further cementing the importance of the quinoline scaffold in scientific research.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-6-8-4-2-3-5-9(8)12-10(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYPPRQNLXTIEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10320761 | |

| Record name | 2-chloro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10320761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57876-69-4 | |

| Record name | 57876-69-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10320761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 3 Methylquinoline and Its Derivatives

Classical and Contemporary Synthetic Routes to the Quinoline (B57606) Nucleus

The formation of the fundamental quinoline ring system is the initial and crucial step in synthesizing many of its derivatives, including 2-chloro-3-methylquinoline.

The Vilsmeier-Haack reaction is a versatile and widely employed method for the synthesis of 2-chloro-3-formylquinolines, which are direct precursors to this compound. researcher.lifesmolecule.com This reaction involves the formylation and cyclization of electron-rich aromatic compounds, such as N-arylacetamides, using a Vilsmeier reagent. researchgate.netresearchgate.netijpcbs.com The process is known for being an efficient, economical, and mild route for formylating reactive aromatic and heteroaromatic substrates. ijpcbs.com

The general mechanism involves an electrophilic substitution of the activated aromatic ring of an acetanilide (B955) with a halomethyleniminium salt (the Vilsmeier reagent). rsc.orgheteroletters.org This is followed by cyclization to form the quinoline ring. rsc.org The reaction typically yields 2-chloro-3-formylquinolines, which can then be further modified. researcher.liferesearchgate.net For instance, the synthesis of 2-chloro-3-formyl-8-methyl quinoline from substituted acetanilides using this method has been reported as highly efficient. chemijournal.comchemijournal.com

The efficiency and yield of the Vilsmeier-Haack cyclization are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the stoichiometry of the reagents.

Studies have shown that for the synthesis of 2-chloro-3-formylquinolines, the reaction is typically heated to between 80-90°C for several hours (ranging from 4 to 16 hours). smolecule.comorientjchem.org The optimal molar ratio of the Vilsmeier reagent to the acetanilide substrate is also a critical factor, with an excess of the reagent often being necessary. smolecule.com For example, optimization studies for the synthesis of 2-chloro-3-formyl quinolines and 2-chloro-3-acetyl quinolines found that a 3.0 equivalent of the adduct was the minimum requirement and 4.0 hours was sufficient time for reaction completion at 85°C. heteroletters.org Microwave irradiation has also been explored as a method to accelerate the reaction. nih.gov

The nature of the substituents on the starting N-arylacetamide also plays a significant role. Electron-donating groups on the aromatic ring generally facilitate the cyclization and lead to good yields. researchgate.net Specifically, meta-substituted acetanilides have been observed to provide better yields compared to their ortho- and para-isomers. smolecule.com

Table 1: Optimization of Vilsmeier-Haack Reaction Conditions

| Parameter | Typical Range/Condition | Effect on Reaction | Source |

|---|---|---|---|

| Temperature | 80 - 100°C | Higher temperatures can reduce reaction time but may affect yield. | smolecule.comorientjchem.org |

| Reaction Time | 4 - 16 hours | Sufficient time is needed for complete conversion. | heteroletters.orgorientjchem.org |

| Reagent Ratio (POCl₃:Substrate) | 3 - 15 equivalents | Excess reagent is often required for optimal yield. | smolecule.comheteroletters.org |

| Substituent Effects | Electron-donating groups | Facilitate cyclization and improve yields. | smolecule.comresearchgate.net |

Vilsmeier-Haack Cyclization of N-Arylacetamides

Role of Reagents (e.g., POCl₃, DMF) in Vilsmeier-Haack Syntheses

The Vilsmeier-Haack reagent is typically generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). thieme-connect.comsorbonne-universite.fr The preparation is generally carried out by mixing POCl₃ and DMF at a low temperature (0–5 °C). thieme-connect.comsorbonne-universite.fr

The reaction between DMF and POCl₃ forms a highly electrophilic chloromethyleniminium salt, often referred to as the Vilsmeier adduct. ijpcbs.com This species is the key reactant that attacks the electron-rich aromatic ring of the N-arylacetamide. rsc.org The reaction is kinetically second-order, depending on both the Vilsmeier reagent and the anilide substrate, with the reaction between them being the rate-determining step. rsc.org Following the initial electrophilic attack, a series of steps including intramolecular cyclization and subsequent elimination leads to the formation of the 2-chloro-3-formylquinoline product. rsc.org Therefore, DMF serves as the source of the formyl group, while POCl₃ acts as an activating agent and the source of the chlorine atom at the 2-position of the quinoline ring. orientjchem.orgrsc.org

An alternative strategy for synthesizing chloro-substituted quinolines involves the direct halogenation of a pre-formed quinoline or quinolinone nucleus. For example, 2,4-dichloro-8-methylquinoline (B1596889) can be synthesized by treating 4-hydroxy-8-methylquinolin-2(1H)-one with a mixture of phosphoryl chloride and phosphorus pentachloride. mdpi.com This dichloro derivative can then be selectively hydrolyzed to furnish 4-chloro-8-methylquinolin-2(1H)-one. mdpi.com

Similarly, starting from 3-methylquinoline (B29099), chlorination can be performed using chlorinating agents to introduce a chlorine atom onto the quinoline ring system. smolecule.com The synthesis of 5-bromo-2-chloro-3-methylquinoline (B8715050) can be achieved through the bromination and chlorination of 3-methylquinoline. smolecule.com

The synthesis of this compound often requires a multi-step approach, particularly when starting from readily available precursors. A common sequence begins with the Vilsmeier-Haack reaction of an N-arylacetamide to produce a 2-chloro-3-formylquinoline intermediate. mdpi.comresearchgate.net The aldehyde group at the 3-position is then converted to a methyl group.

One reported method involves the reduction of the 2-chloro-3-formyl-6-methylquinoline with sodium borohydride (B1222165) to yield the corresponding 3-(hydroxymethyl) derivative. mdpi.comresearchgate.net This alcohol is subsequently chlorinated using thionyl chloride to give 2-chloro-3-(chloromethyl)-6-methylquinoline. mdpi.comresearchgate.net Further reactions can then be carried out on this chloromethyl derivative. Another approach adapts the Vilsmeier-Haack reaction to install an aldehyde group which is then reduced to a methyl group. smolecule.com

Another multi-step strategy involves the chlorination of quinolinone precursors. For instance, 4-hydroxy-8-methylquinolin-2(1H)-one is first chlorinated to 2,4-dichloro-8-methylquinoline, which is then subjected to acid hydrolysis to yield 4-chloro-8-methylquinolin-2(1H)-one. mdpi.com This demonstrates how functional group interconversions and selective reactions are integral to multi-step syntheses in this chemical family.

Synthesis of this compound Derivatives

This compound and its precursors are valuable building blocks for creating a variety of more complex derivatives. The reactivity of the chloro group at the 2-position and the potential for functionalization of the methyl group at the 3-position (or its precursor) allow for diverse synthetic transformations.

For instance, 2-chloro-3-formyl-6-methylquinoline, a direct product of the Vilsmeier-Haack reaction, serves as a versatile starting material. mdpi.comresearchgate.net It can be reduced to 2-chloro-3-(hydroxymethyl)-6-methylquinoline, which is then converted to 2-chloro-3-(chloromethyl)-6-methylquinoline. mdpi.comresearchgate.net This chloromethyl derivative is a reactive electrophile that can undergo nucleophilic substitution reactions with amines, such as aniline (B41778), to yield N-substituted aminomethylquinolines. mdpi.comresearchgate.net

The synthesis of new 2-chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline derivatives has been achieved via a click chemistry approach. nih.gov This involves a 1,3-dipolar cycloaddition reaction of 3-(azidomethyl)-2-chloro-quinoline derivatives with phenylacetylene. nih.gov Similarly, 2-chloro-3-((2,2-dimethylhydrazono)methyl)quinoline derivatives have been synthesized from 2-chloroquinoline-3-carbaldehydes. jocpr.com

The chlorine atom at the 2-position is particularly susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. researchgate.net Furthermore, the formyl group of 2-chloro-3-formylquinolines can be transformed into other groups like cyano or alkoxycarbonyl moieties. researchgate.net

Table 2: Examples of Synthesized this compound Derivatives

| Starting Material | Reagents/Reaction Type | Product | Source |

|---|---|---|---|

| 2-Chloro-3-(chloromethyl)-6-methylquinoline | Aniline, Triethylamine | N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline | mdpi.comresearchgate.net |

| 3-(Azidomethyl)-2-chloro-quinoline derivatives | Phenylacetylene, Cu(I) catalyst (Click Chemistry) | 2-Chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline derivatives | nih.gov |

| 2-Chloroquinoline-3-carbaldehydes | 2,2-Dimethylhydrazine | 2-Chloro-3-((2,2-dimethylhydrazono)methyl)quinoline derivatives | jocpr.com |

| 2-Chloro-3-formylquinolines | NIS-K₂CO₃/Alcohols | 3-Alkoxycarbonylquinolines | researchgate.net |

| 2-Chloro-3-formylquinolines | CAN-NH₃ | 3-Cyanoquinolines | researchgate.net |

Functionalization at the 3-Methyl Position

The methyl group at the 3-position serves as a key handle for introducing further chemical diversity into the this compound framework.

A primary route for functionalizing the 3-methyl position involves its conversion to a chloromethyl group, creating a highly reactive electrophilic site. This transformation is typically achieved via a two-step sequence starting from 2-chloroquinoline-3-carbaldehyde (B1585622) precursors.

Reduction to Alcohol : The initial step involves the reduction of the aldehyde at the 3-position to a primary alcohol. This is commonly accomplished using sodium borohydride (NaBH₄) in a solvent like methanol (B129727) at room temperature, affording (2-chloroquinolin-3-yl)methanol (B155800) derivatives in high yields (94–97%). samipubco.comcbijournal.comorgchemres.org

Chlorination : The resulting alcohol is then converted to the corresponding chloride. This is achieved by treating the (2-chloroquinolin-3-yl)methanol with thionyl chloride (SOCl₂) in a solvent such as dichloromethane. samipubco.comcbijournal.comorgchemres.org This reaction proceeds efficiently, providing 2-chloro-3-(chloromethyl)quinoline (B1586034) derivatives in excellent yields, typically between 95-98%. samipubco.comcbijournal.com

These 2-chloro-3-(chloromethyl)quinoline derivatives are valuable intermediates, readily undergoing nucleophilic substitution reactions to create a wide array of more complex molecules. samipubco.comcbijournal.comorgchemres.orgchim.it

Table 1: Synthesis of 2-Chloro-3-(chloromethyl)quinoline Derivatives

| Starting Material | Reagents | Intermediate | Final Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | 1. NaBH₄, Methanol 2. SOCl₂, Dichloromethane | (2-Chloroquinolin-3-yl)methanol | 2-Chloro-3-(chloromethyl)quinoline | 95-98% (for chlorination step) | samipubco.comcbijournal.com |

The precursor, 2-chloro-3-formylquinoline, is a cornerstone in the synthesis of many derivatives. It is most frequently synthesized via the Vilsmeier-Haack reaction, which involves the cyclization of N-arylacetamides using a reagent prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). researchgate.netrsc.org The formyl group is exceptionally versatile and can be transformed into various other functionalities:

Conversion to Cyano Group : The aldehyde can be converted into a nitrile (cyano group) through reaction with hydroxylamine (B1172632) hydrochloride to form an oxime, followed by dehydration, or by using reagents like ceric ammonium (B1175870) nitrate (B79036) with ammonia. researchgate.netrsc.org

Formation of Schiff Bases : The formyl group readily undergoes condensation reactions with primary amines to yield imines, also known as Schiff bases. rsc.org This has been demonstrated with reactants like p-toluidine (B81030) and phenyl hydrazine (B178648). rsc.orgechemcom.com

Multicomponent Reactions : The aldehyde is an excellent substrate for multicomponent reactions, enabling the rapid assembly of complex molecular architectures. For instance, it can react with anilines and 2-mercaptoacetic acid in a single pot to produce quinolinyl-thiazolidinones. rsc.orgnih.gov

Substitution Reactions at the 2-Chloro Position

The chlorine atom at the C-2 position of the quinoline ring is activated towards nucleophilic aromatic substitution, making it a prime site for introducing a wide range of substituents. vulcanchem.com

Key substitution reactions include:

Cyanation : The chloro group can be displaced by a cyanide ion using reagents like sodium cyanide (NaCN) to yield 2-cyano-3-methylquinoline.

Palladium-Catalyzed Cross-Coupling : The C-Cl bond is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis. These include:

Sonogashira Coupling : Reaction with terminal alkynes to form 2-alkynyl derivatives. chim.itrsc.org

Suzuki and Stille Couplings : Reactions with organoboron or organotin reagents, respectively, to form new carbon-carbon bonds. chim.it

Reaction with Heteroatom Nucleophiles : The chloro group can be substituted by nitrogen nucleophiles, such as morpholine, often in the presence of a catalyst like dimethylaminopyridine (DMAP). rsc.org

Modifications on the Fused Benzene (B151609) Ring

Functional groups can be introduced onto the fused benzene ring of the this compound system, primarily by using appropriately substituted anilines as starting materials in the Vilsmeier-Haack synthesis. rsc.orgnih.gov This allows for the preparation of derivatives bearing groups like methyl, methoxy, or bromo on the benzenoid ring. samipubco.comcbijournal.comnih.gov

Furthermore, direct functionalization of the benzene ring is possible. For example, a sulfonyl chloride group can be introduced at the 6-position via sulfonation and subsequent chlorination. smolecule.com This sulfonyl chloride is itself a reactive handle that can be converted into sulfonamides or sulfonate esters by reacting with amines or alcohols. smolecule.com

A novel approach involves a [5+1] annulation reaction where 2-methylquinolines react with diynones under catalyst-free conditions to build a new arylated ring system. nih.govrsc.org

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes that reduce waste, minimize energy consumption, and avoid hazardous solvents.

Solvent-Free and Microwave-Assisted Syntheses

Microwave irradiation and solvent-free conditions are two prominent green chemistry techniques applied to the synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis : The use of microwave heating has been shown to dramatically accelerate reactions.

The Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines can be completed in minutes under microwave irradiation, compared to several hours with conventional heating. researchgate.net

Microwave-assisted cyanation of this compound with NaCN enhances the reaction yield to 85%.

The synthesis of fused heterocyclic systems, such as pyrimido[4,5-b]quinolines from 2-chloro-3-formylquinolines, is also efficiently promoted by microwave heating. rsc.orgnih.gov

Solvent-Free Synthesis : Eliminating volatile organic compounds (VOCs) is a key goal of green chemistry.

The cyanation of this compound can be performed under solvent-free mechanochemical conditions in a ball mill.

Catalyst-free and solvent-free [5+1] annulation reactions between 2-methylquinolines and diynones have been developed, offering a highly atom-economical route to complex derivatives. rsc.org

Solvent-free multicomponent reactions catalyzed by solid-supported catalysts like β-cyclodextrin-SO3H provide an efficient and environmentally friendly pathway to quinolinyl-thiazolidinones. rsc.orgnih.gov

Other green strategies include the use of recyclable solvents like polyethylene (B3416737) glycol (PEG) 400, which can serve as the reaction medium at room temperature, and the application of reusable heterogeneous catalysts. samipubco.comscielo.brresearchgate.net

Table 2: Green Synthesis Approaches

| Reaction Type | Methodology | Key Advantages | Reference |

|---|---|---|---|

| Vilsmeier-Haack Reaction | Microwave Irradiation | Reduces reaction time from hours to minutes | researchgate.net |

| Cyanation of this compound | Microwave Irradiation | Increases yield to 85% | |

| Cyanation of this compound | Solvent-Free Mechanochemistry (Ball Mill) | Eliminates volatile organic solvents | |

| [5+1] Annulation | Catalyst- and Solvent-Free | High atom economy, avoids heavy metal catalysts | rsc.org |

| Condensation Reactions | PEG 400 as solvent | Recyclable, non-toxic solvent; mild conditions | scielo.brresearchgate.net |

Use of Recyclable Reaction Media (e.g., PEG 400)

The principles of green chemistry have driven the adoption of recyclable and environmentally benign reaction media in the synthesis of quinoline derivatives. Polyethylene glycol (PEG), particularly PEG-400, has emerged as a noteworthy solvent due to its low cost, thermal stability, non-toxic nature, and recyclability. jocpr.comscholarsresearchlibrary.comresearchgate.net

One effective green approach involves the C–H activation of methyl quinolines for addition to various β-nitro styrenes using PEG-400 as the reaction medium under metal-free conditions. rsc.org This method is advantageous for its mild conditions and adherence to green chemistry principles. rsc.org The use of PEG-400 as a solvent medium has proven effective for various organic transformations, offering an alternative to toxic solvents. scholarsresearchlibrary.comresearchgate.net For instance, the synthesis of quinazoline (B50416) derivatives has been successfully carried out in PEG-400, yielding good results under mild conditions. jocpr.com

In a systematic study, the effectiveness of different molecular weight PEGs was evaluated, with lower molecular weight variants like PEG-200 and PEG-400 being the most effective for driving reactions to completion. rsc.org Specifically, PEG-400 was found to provide a 74% yield for the C-H activation of methyl quinolines, with the added benefits of being a recyclable and greener medium. rsc.orgrsc.org The recyclability of the catalytic system in PEG-400 has been demonstrated over multiple cycles without a significant loss in product yield, highlighting its potential for sustainable chemical production. rsc.orgrsc.org For example, a ruthenium-catalyzed reaction in PEG-400 maintained high yields (93% to 96%) over six consecutive runs. rsc.org The recovery process is often straightforward, involving extraction with a solvent like diethyl ether, allowing the PEG solution containing the catalyst to be reused directly. rsc.org

While water is also a green solvent, PEG can be superior when dealing with hydrophobic reactants. scholarsresearchlibrary.com The combination of PEG-400 with water has also been explored, sometimes leading to improved yields and shorter reaction times. rsc.org

Interactive Data Table: Synthesis of Aza-arenes using PEG-400

| Reactants | Reaction Medium | Conditions | Yield | Recyclability | Reference |

|---|---|---|---|---|---|

| Methyl quinolines + β-nitro styrenes | PEG-400 | Metal-free, mild conditions | 74% | Yes | rsc.org |

| 2-phenyl-pyridine + 1-chloro-3-fluorobenzene | PEG-400 | RuCl3·xH2O, 120 °C, 24h | High | Recovered PEG solution reused directly | rsc.org |

| Amides + Alkynes/Styrenes | PEG-400 | Ru(II) catalyst | Good to outstanding | Systematically inspected and confirmed | rsc.orgrsc.org |

Catalysis in Environmentally Benign Syntheses

The development of environmentally friendly catalytic systems is central to the green synthesis of quinolines. nih.govijpsjournal.com These methods aim to replace hazardous reagents and minimize waste by using recyclable catalysts and safer solvents like water or by performing reactions under solvent-free conditions. nih.govacs.orgmdpi.com

Nanocatalysts: Nanocatalysts offer high efficiency in quinoline synthesis due to their unique properties. nih.gov For instance, magnetically separable CuFe₂O₄ nanoparticles have been used as a reusable catalyst for synthesizing quinoline derivatives in aqueous media, demonstrating high catalytic activity (92% yield) and easy recovery. nih.gov Similarly, silica (B1680970) nanoparticles have been employed to catalyze the Friedländer hetero-annulation under microwave irradiation, providing high yields (93%) and robust recyclability for up to fourteen cycles. nih.gov

Solid Acid Catalysts: Solid acid catalysts like Montmorillonite K-10, zeolites, and nano-crystalline sulfated zirconia facilitate the Friedländer condensation in ethanol (B145695), offering short reaction times and easy work-up. nih.gov Sulfamic acid has also been described as an efficient, recyclable solid acid catalyst for the one-pot synthesis of quinoline-4-carboxylic acid derivatives in water. walshmedicalmedia.com Another approach uses phosphotungstic acid as a recyclable catalyst for the Friedländer condensation under solvent-free conditions. mdpi.com

Ionic Liquids: Ionic liquids (ILs) can serve as both the catalyst and the reaction medium, promoting metal-free synthesis of quinolines. ijpsjournal.comnih.gov For example, an imidazolium (B1220033) cation-based ionic liquid was used for the construction of substituted quinolines from anilines and phenylacetaldehydes, offering high yields and a recyclable reaction medium. nih.gov Other acidic ionic liquids have also been shown to be effective, recyclable media for the Friedländer synthesis, in some cases outperforming traditional acids under solvent-free conditions. nih.gov

Other Green Catalytic Systems: Formic acid has been highlighted as a versatile and biodegradable catalyst for the direct synthesis of quinolines from anilines and aldehydes or ketones, often providing higher selectivity. ijpsjournal.com Microwave-assisted synthesis, often combined with solid acid catalysts like Montmorillonite K-10, significantly reduces reaction times. rsc.org

Interactive Data Table: Examples of Green Catalysts in Quinoline Synthesis

| Catalyst | Reaction Type | Conditions | Yield | Key Advantage | Reference |

|---|---|---|---|---|---|

| CuFe₂O₄ nanoparticles | General quinoline synthesis | Aqueous media, 80 °C | 92% | Magnetically separable, reusable | nih.gov |

| Silica nanoparticles | Friedländer hetero-annulation | Microwave, 100 °C | 93% | Recyclable up to 14 cycles | nih.gov |

| Sulfamic acid | Quinoline-4-carboxylic acid synthesis | Water, mild conditions | High | Cost-effective, reusable solid acid | walshmedicalmedia.com |

| Imidazolium-based Ionic Liquid | From anilines and phenylacetaldehydes | Metal-free, solvent | Good to excellent | Recyclable reaction media | nih.gov |

| Nafion® NR50 | From anilines and propionaldehydes | Microwave irradiation | 93% | Environmentally friendly solid acid | mdpi.com |

Chemo-, Regio-, and Stereoselectivity in Synthetic Transformations

Controlling chemo-, regio-, and stereoselectivity is paramount in the synthesis of complex and functionally diverse quinoline derivatives. The substitution pattern on the quinoline nucleus is highly dependent on the choice of starting materials, catalysts, and reaction conditions.

A notable example of regioselective synthesis is an unexpected annulation reaction between 2-aminobenzyl alcohols, benzaldehydes, and dimethyl sulfoxide (B87167) (DMSO). acs.orgnih.govorganic-chemistry.org This method regioselectively produces substituted quinolines where the C2, C3, and C4 atoms of the quinoline ring originate from DMSO, the aldehyde, and the 2-aminobenzyl alcohol, respectively. acs.org By simply changing the solvent from toluene (B28343) to DMSO, the reaction product shifts from a benzoxazine (B1645224) to a quinoline. nih.govorganic-chemistry.org Furthermore, introducing substituents to the α-position of the sulfoxide can alter the final positions of the aldehyde and sulfoxide moieties in the quinoline product. acs.orgorganic-chemistry.org

The Vilsmeier-Haack reaction offers a pathway to regioselectively synthesize 2-chloro-3-formylquinolines from N-arylacetamides. researchgate.net The cyclization is particularly effective when the N-arylacetamide has electron-donating groups at the meta-position. researchgate.net Similarly, using an adduct of 2,4,6-trichloro-1,3,5-triazine and N,N-dimethylformamide as a Vilsmeier-Haack type reagent also yields 2-chloro-3-formyl quinolines from acetanilides. researchgate.net

Electrophile-driven cyclizations also provide high regioselectivity. For instance, the 6-endo-dig iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols with molecular iodine produces highly substituted 3-iodoquinolines in excellent yields (up to 99%) under mild conditions. scilit.com

Catalysts play a crucial role in directing selectivity. A copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid allows for the direct synthesis of 2-substituted quinolines with promising chemo- and regioselectivity. organic-chemistry.org An iridium-catalyzed synthesis of functionalized quinolines from 2-aminobenzyl alcohols and α,β-unsaturated ketones also demonstrates high efficiency and selectivity, with the presence of an alkali being essential for high selectivity. organic-chemistry.org

Scale-Up Considerations and Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound and its analogs involves addressing challenges such as cost-effectiveness, safety, process simplicity, and yield optimization.

A patented industrial preparation method for 4,7-dichloroquinoline, an important pharmaceutical intermediate, provides insights into scalable processes. google.com The method involves a three-step reaction starting from 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid ethyl ester. The steps include hydrolysis, decarboxylation, and finally chlorination using phosphorus oxychloride to yield the crude product, which is then refined. google.com This process is noted for its simple and readily available raw materials, high yield (≥70%), and high purity (≥99%), making it suitable for industrialized production. google.com

Another scalable approach is the one-pot synthesis of 4-chloroquinolines from N-aryl enaminones using bis(trichloromethyl) carbonate (BTC) and triphenylphosphine (B44618) oxide (TPPO). organic-chemistry.orgacs.org This method is noted for its gentle reaction conditions, straightforward operation, and facile scalability, as demonstrated by a successful gram-scale synthesis yielding 1.33 g (53% yield) of the product. organic-chemistry.orgacs.org

For the synthesis of this compound specifically, a multi-step process starting from aniline involves cyclization with phosphorus oxychloride (POCl₃) to form the chlorinated quinoline ring. While effective, the use of hazardous reagents like POCl₃ requires careful handling and neutralization steps on an industrial scale. An alternative, greener approach for the final step (reduction of this compound) is catalytic hydrogenation using a Pd/C catalyst. This method is advantageous for large-scale production due to its milder conditions, low-toxicity solvent system (ethanol-water), and the potential for catalyst recycling, which reduces production costs. A 100 L reactor process has been described, demonstrating its industrial applicability.

The Vilsmeier-Haack reaction, used to produce 2-chloro-3-formylquinolines, is also routinely used on an industrial scale for high-value chemicals, indicating its scalability. researchgate.net The selection of chlorination agents is also a key consideration in industrial processes, with options including phosphorus oxychloride, phosphorus pentachloride, and thionyl chloride. google.com

Reactivity and Reaction Mechanisms of 2 Chloro 3 Methylquinoline

Nucleophilic Aromatic Substitution (SNAr) at the 2-Position

The chlorine atom at the C-2 position of the quinoline (B57606) ring is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for the synthesis of a variety of substituted quinoline derivatives. The general mechanism involves the attack of a nucleophile on the electron-deficient C-2 carbon, forming a Meisenheimer-like intermediate, followed by the departure of the chloride ion to restore aromaticity. mdpi.comyoutube.com This process is fundamental for introducing various functionalities onto the quinoline scaffold.

While direct condensation of the 3-methyl group is not typical for Schiff base formation, its precursor, 2-chloro-3-formylquinoline, readily reacts with amines and hydrazines. The aldehyde group at the 3-position undergoes condensation with primary amines and hydrazines to yield the corresponding Schiff bases or hydrazones. rsc.orgnih.gov For instance, the condensation of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) with various substituted anilines in acetone (B3395972) produces the corresponding N-(substituted-phenyl)methanimines. nih.gov Similarly, reaction with phenylhydrazine (B124118) can yield hydrazone derivatives. rsc.org

A related reaction involves the nucleophilic substitution of 2-chloro-3-(chloromethyl)-6-methylquinoline with aniline (B41778) in the presence of triethylamine, which yields N-[(2-chloro-6-methylquinolin-3-yl)methyl]aniline, demonstrating the reactivity of the chloro group at the 2-position towards amines. researchgate.net

The reaction of 2-chloro-3-formylquinolines with hydrazine (B178648) derivatives is a key step in the synthesis of fused heterocyclic systems. For example, reacting 2-chloro-3-formylquinoline with hydrazine hydrate (B1144303) in refluxing ethanol (B145695) leads to the formation of 1H-pyrazolo[3,4-b]quinolines. tandfonline.com

The following table summarizes representative reactions:

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted Anilines | Schiff Base | nih.gov |

| 2-Chloro-3-formylquinoline | Phenylhydrazine | Hydrazone | rsc.org |

| 2-Chloro-3-(chloromethyl)-6-methylquinoline | Aniline | Secondary Amine | researchgate.net |

| 2-Chloro-3-formylquinoline | Hydrazine Hydrate | Fused Heterocycle (Pyrazoloquinoline) | tandfonline.com |

The reactivity of the 2-chloro group is pivotal in the construction of fused heterocyclic systems. The general strategy involves a nucleophilic substitution at the 2-position, followed by an intramolecular cyclization.

A prominent example is the synthesis of pyrazolo[3,4-b]quinolines. The reaction of 2-chloro-3-formylquinolines with hydrazine derivatives, such as hydrazine hydrate or phenylhydrazine, in refluxing ethanol leads to the formation of the corresponding 1H-pyrazolo[3,4-b]quinolines. tandfonline.com In some cases, direct reaction with hydrazine can be challenging, necessitating a protection-deprotection sequence of the aldehyde group to achieve efficient cyclization. arkat-usa.org The process involves the initial displacement of the chlorine atom by the hydrazine, followed by intramolecular condensation with the formyl group to form the pyrazole (B372694) ring. tandfonline.comarkat-usa.org

Multicomponent reactions also leverage the reactivity of 2-chloro-3-formylquinolines to build complex fused systems. For instance, reactions with compounds like 6-amino-pyrimidine-2,4(1H,3H)-diones and 5-methyl-2,4-dihydro-3H-pyrazol-3-one can yield intricate structures such as dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine-diones. rsc.org Another example involves the reaction of 2-chloro-3-formylquinolines with formamide (B127407) and formic acid, which results in the formation of 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one through an initial condensation followed by intramolecular cyclization and elimination of HCl. rsc.orgnih.gov

The following table presents examples of fused heterocyclic systems synthesized from 2-chloro-3-formylquinoline:

| Reactants | Fused System | Catalyst/Conditions | Reference |

| 2-Chloro-3-formylquinoline, Hydrazine Hydrate | 1H-Pyrazolo[3,4-b]quinoline | Refluxing Ethanol | tandfonline.com |

| 2-Chloro-3-formylquinoline, Phenylhydrazine Hydrochloride | 1-Phenylpyrazolo[3,4-b]quinoline | Refluxing Ethanol | tandfonline.com |

| 2-Chloro-3-formylquinoline, 6-Amino-pyrimidine-2,4(1H,3H)-dione, 5-Methyl-2,4-dihydro-3H-pyrazol-3-one | Dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine-dione | L-proline, Refluxing Ethanol | rsc.org |

| 2-Chloro-3-formylquinoline, Formamide, Formic Acid | 1,2-Dihydro-3H-pyrrolo[3,4-b]quinolin-3-one | Refluxing Ethanol | rsc.orgnih.gov |

The carbon-chlorine bond at the 2-position can be cleaved, most commonly through reductive dechlorination. This reaction is useful for synthesizing 3-methylquinoline (B29099) from its 2-chloro derivative. The reduction can be achieved using various methods, including catalytic hydrogenation. For example, using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas can effectively remove the chlorine atom.

Electrochemical methods have also been investigated for the cleavage of the C-Cl bond in chloroquinolines. Cyclic voltammetry studies of various chloroquinolines have shown that the rate of cleavage of the carbon-chlorine bond in the initially formed anion radical depends on the position of the halogen. Halogens in the heterocyclic ring, such as at the 2-position, are generally cleaved faster than those in the fused benzene (B151609) ring. rsc.org Theoretical studies on similar chlorinated aromatic compounds suggest that the cleavage can proceed through different mechanisms depending on the reaction conditions. science.govwarwick.ac.uk

Reactions Involving the 3-Methyl Group

The 3-methyl group is generally less reactive than the 2-chloro group. However, it can undergo oxidation and serve as a precursor for condensation reactions after being converted to a more reactive functional group like an aldehyde.

The methyl group at the 3-position can be oxidized to a carboxylic acid or an aldehyde, although specific conditions are required. vulcanchem.com For instance, some quinoline derivatives with a methyl group can be oxidized to the corresponding carboxylic acids. smolecule.com The oxidation of 2-methylquinolines has been studied, and it has been found that the reaction can show regioselectivity. In some cases, the methyl group at the 2-position is preferentially oxidized over other methyl groups on the quinoline ring. nih.gov However, direct and selective oxidation of the 3-methyl group of 2-chloro-3-methylquinoline to 2-chloro-3-formylquinoline is a key transformation for subsequent reactions. This can be achieved through methods like the Vilsmeier-Haack reaction on the corresponding acetanilide (B955) precursor. rsc.orgnih.govclockss.org

The most significant reactions involving the 3-position of this compound proceed through its oxidized precursor, 2-chloro-3-formylquinoline. The aldehyde group of this precursor is highly reactive towards condensation reactions, particularly the Knoevenagel condensation.

In the Knoevenagel condensation, 2-chloro-3-formylquinoline reacts with active methylene (B1212753) compounds in the presence of a catalyst to form quinolinyl alkenes. acs.org A variety of catalysts and conditions have been employed for this transformation, including the use of ionic liquids like [Et3NH][HSO4], which can act as both a catalyst and a green solvent, offering high yields and recyclability. acs.orgsci-hub.seresearchgate.net The reaction mechanism involves the initial protonation of the aldehyde, followed by nucleophilic attack of the active methylene compound, and subsequent dehydration to yield the final product. sci-hub.se

The following table provides examples of active methylene compounds used in Knoevenagel condensation with 2-chloro-3-formylquinoline:

| Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |

| 1,3-Dimethylbarbituric Acid | [Et3NH][HSO4], Solvent-free, 80°C | Quinolinyl Alkene | sci-hub.se |

| Malononitrile | [bnmim]OH, Grinding | Quinolinyl Alkene | derpharmachemica.com |

| Ethyl Cyanoacetate | [bnmim]OH, Grinding | Quinolinyl Alkene | derpharmachemica.com |

| Meldrum's Acid | [bnmim]OH, Grinding | Quinolinyl Alkene | derpharmachemica.com |

These condensation reactions are crucial for synthesizing a wide range of functionalized quinoline derivatives with potential applications in various fields of chemistry. acs.orgderpharmachemica.com

Cyclization and Annulation Reactions to Form Fused Ring Systems

This compound is a valuable precursor for synthesizing a variety of fused heterocyclic compounds through cyclization and annulation reactions. These reactions leverage the reactivity of the chloro and methyl groups to build new rings onto the quinoline core, leading to molecules with potential biological and material applications.

Synthesis of Quinolinyl-Thiazolidinones

Quinolinyl-thiazolidinones can be synthesized from derivatives of this compound. A common pathway involves the initial conversion of this compound to 2-chloro-3-formylquinoline. This aldehyde then serves as a key intermediate.

One method involves a one-pot, three-component reaction of 2-chloro-3-formylquinolines, anilines, and 2-mercaptoacetic acid. nih.gov The use of β-cyclodextrin-SO3H as a catalyst in solvent-free conditions has been shown to be effective. rroij.com The proposed mechanism suggests that the catalyst activates the aldehyde, facilitating the formation of an imine intermediate with the aniline. rroij.com Subsequently, the mercapto group of thioglycolic acid adds to the imine, followed by intramolecular cyclization and dehydration to form the thiazolidinone ring. rroij.com

Another approach involves the condensation of 2-chloro-3-formylquinolines with phenylhydrazine to form a Schiff base. nih.gov This intermediate is then treated with thioglycolic acid in the presence of zinc chloride to yield 2-(2-chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-ones. nih.govnih.gov

The following table summarizes representative examples of synthesized quinolinyl-thiazolidinones:

Table 1: Synthesis of Quinolinyl-Thiazolidinones| Starting Material (Quinoline Derivative) | Reagents | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloro-3-formylquinoline | Substituted anilines, 2-mercaptoacetic acid | β-cyclodextrin-SO3H | Quinolinyl-thiazolidinones | Good to Excellent | rroij.com |

| 2-Chloro-3-formylquinolines | Phenylhydrazine, Thioglycolic acid | Zinc Chloride | 2-(2-chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-ones | Not Specified | nih.gov |

Formation of Triazoloquinolines via Click Chemistry

The formation of triazoloquinolines from this compound can be achieved through the principles of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition. wikipedia.orgorganic-chemistry.org A key step in this process is the conversion of the chloro-group at the 2-position to an azide (B81097), forming 2-azido-3-methylquinoline. This azide is a 1,3-dipole that can react with various dipolarophiles, such as alkynes. wikipedia.org

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction that provides high yields and regioselectivity, typically affording 1,4-disubstituted 1,2,3-triazoles. researchgate.netorganic-chemistry.orgresearchgate.net In this reaction, 2-azido-3-methylquinoline would react with a terminal alkyne in the presence of a copper(I) catalyst to form the corresponding 1-(3-methylquinolin-2-yl)-1H-1,2,3-triazole derivative. researchgate.net This method is highly valued for its efficiency and broad applicability in synthesizing complex molecules. organic-chemistry.orgresearchgate.net

Construction of Spiro-β-lactam-pyrroloquinolines

A sophisticated application of this compound derivatives is in the construction of complex spiro-β-lactam-pyrroloquinolines. This synthesis is achieved through a sequential Ugi four-component reaction (Ugi-4CR) followed by an intramolecular cyclization. nih.govresearchgate.net

The process begins with the Ugi-4CR of a 2-chloro-3-formylquinoline, an amine, 2-chloroacetic acid, and an isocyanide. nih.govresearchgate.net This multicomponent reaction efficiently generates a versatile precursor. This intermediate then undergoes intramolecular cyclization under basic conditions. The cyclization proceeds through a sequential nucleophilic aromatic substitution (SNAr) at the C-2 position of the quinoline ring, displacing the chloro group, and a second-order nucleophilic substitution (SN2) to form the spiro-β-lactam and pyrrolidine (B122466) rings. nih.govresearchgate.net This approach allows for the efficient assembly of three distinct heterocyclic rings—quinoline, pyrrolidone, and β-lactam—in a single fused scaffold. nih.govutrgv.edu

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The chloro-substituent at the 2-position of this compound makes it an ideal substrate for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, is a powerful method for forming carbon-carbon bonds. fishersci.es This reaction involves the coupling of an organohalide with an organoboron compound. fishersci.es

In the case of this compound, it can be coupled with various aryl or vinyl boronic acids to introduce new substituents at the 2-position. nih.gov The reactivity of the halide in Suzuki-Miyaura coupling generally follows the trend I > Br > OTf >> Cl, which can sometimes make the coupling of chloroquinolines more challenging. fishersci.esnih.gov However, the use of appropriate palladium catalysts and ligands can facilitate the reaction. For instance, palladium(II) chloride complexes with phosphine (B1218219) ligands like triphenylphosphine (B44618) or tricyclohexylphosphine (B42057) are often used. nih.gov Nickel-based catalysts have also been explored for the cross-coupling of chloro-N-heterocycles. researchgate.net

The following table provides a general overview of the conditions for Suzuki-Miyaura reactions involving chloroquinolines:

Table 2: General Conditions for Suzuki-Miyaura Cross-Coupling of Chloroquinolines| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Substrate | This compound | Halide source | nih.gov |

| Coupling Partner | Arylboronic acids, Vinylboronic acids | Source of new C-C bond | fishersci.esnih.gov |

| Catalyst | PdCl2(PPh3)2, Pd(PPh3)4, Ni(II) complexes | Facilitates oxidative addition and reductive elimination | nih.govresearchgate.net |

| Ligand | PPh3, PCy3, dppf | Stabilizes and activates the metal center | nih.govresearchgate.net |

| Base | K2CO3, Cs2CO3 | Activates the organoboron species | nih.gov |

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding the mechanisms of reactions involving quinoline derivatives. scirp.orgrsc.orgnih.gov DFT calculations can be used to model reaction pathways, determine the geometries of transition states, and calculate activation energies, providing insights that are often difficult to obtain through experimental means alone. acs.org

For reactions like the Suzuki-Miyaura coupling, computational studies can elucidate the energetics of the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. wiley.com These studies can help in optimizing reaction conditions by predicting the most effective catalyst-ligand combinations.

In the context of cycloaddition reactions, DFT can be used to analyze the frontier molecular orbitals (HOMO and LUMO) of the reactants to predict the regioselectivity and stereoselectivity of the products. rsc.org For instance, in the formation of triazoloquinolines, computational analysis can explain why a particular regioisomer is favored. rsc.org

Furthermore, DFT studies can be applied to understand the reactivity of different positions on the quinoline ring. scirp.org For example, calculations can predict the relative acidities of protons or the susceptibility of different sites to nucleophilic or electrophilic attack, guiding synthetic strategies. scirp.org The effect of substituents on the electronic properties and reactivity of the quinoline scaffold is another area where computational analysis provides significant insights. rsc.orgnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

No specific, peer-reviewed experimental ¹H NMR or ¹³C NMR data for 2-Chloro-3-methylquinoline could be located. Theoretical chemical shifts can be estimated based on the quinoline (B57606) scaffold and the electronic effects of the chloro and methyl substituents. The chlorine atom at the C2 position is expected to deshield adjacent protons and carbons, while the methyl group at C3 would introduce characteristic signals in the aliphatic region of the ¹H NMR spectrum and influence the shifts of nearby aromatic carbons. However, without experimental data, a precise assignment of chemical shifts and coupling constants remains speculative. For comparison, studies on various quinoline derivatives show that the aromatic protons typically resonate between 7.0 and 9.0 ppm, and the aromatic carbons appear in the 120-150 ppm range uncw.eduresearchgate.nettsijournals.com.

Infrared (IR) and Raman Spectroscopy

Detailed experimental IR and Raman spectra for this compound are not available in the public domain. Computational studies on the closely related 2-chloroquinoline-3-carboxaldehyde have been performed using Density Functional Theory (DFT), providing theoretical vibrational frequencies nih.govresearchgate.net. These studies help in assigning vibrational modes, such as C-H stretching in the aromatic ring (typically ~3100-3000 cm⁻¹), C=C and C=N stretching vibrations within the quinoline ring system (~1600-1400 cm⁻¹), and the C-Cl stretching mode (~750 cm⁻¹). A similar computational analysis would be required to predict the specific vibrational frequencies for this compound.

Mass Spectrometry (MS)

While experimental mass spectra detailing the fragmentation pattern of this compound are not published, predicted mass spectrometry data is available. The predicted monoisotopic mass is 177.03453 Da uni.lu. Collision-induced dissociation would likely lead to fragmentation pathways involving the loss of a chlorine radical or a methyl group, followed by the cleavage of the quinoline ring system.

Table 1: Predicted m/z for Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 178.04181 |

| [M+Na]⁺ | 200.02375 |

| [M-H]⁻ | 176.02725 |

| [M]⁺ | 177.03398 |

Data sourced from PubChem uni.lu.

UV-Visible Spectroscopy

Experimental UV-Visible absorption data for this compound is not found in the reviewed literature. Generally, quinoline and its derivatives exhibit strong UV absorption due to π→π* transitions within the aromatic system researchgate.net. Computational studies on related quinoline structures using Time-Dependent Density Functional Theory (TD-DFT) have been employed to predict electronic excitations and UV-Visible spectra . Such an analysis for this compound would be necessary to determine its theoretical absorption maxima (λmax).

X-ray Crystallography for Solid-State Structure Analysis

There is no published X-ray crystallographic data for this compound in the Cambridge Structural Database or other public repositories. Therefore, information regarding its crystal system, space group, unit cell dimensions, and solid-state conformation is currently unknown. For reference, the crystal structure of 2-chloroquinoline-3-carboxaldehyde has been determined, revealing a monoclinic crystal system nih.gov.

Computational Spectroscopy for Prediction and Interpretation

While computational studies have been a powerful tool for interpreting the spectra of many quinoline derivatives nih.govresearchgate.netdergi-fytronix.com, no specific computational analysis focused solely on this compound has been identified in the literature. The application of DFT and other quantum chemical methods would be invaluable for predicting its NMR chemical shifts, vibrational frequencies, electronic transitions, and other spectroscopic properties, providing a theoretical framework to support future experimental investigations.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been established as a powerful tool for investigating the electronic structure and properties of molecules. For 2-Chloro-3-methylquinoline, DFT calculations, particularly using the B3LYP functional combined with the 6–311++G(d,p) basis set, have been instrumental in elucidating its molecular characteristics. dergipark.org.tr

The geometry of this compound was optimized using the DFT/B3LYP/6–311++G(d,p) method to determine its most stable conformation. dergipark.org.tr The theoretical calculations provide data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available, though such data for this specific compound is not widely published. The quinoline (B57606) ring system is expected to be largely planar. researchgate.net The optimized structure serves as the foundation for subsequent calculations of other molecular properties.

Studies on similar quinoline derivatives show a good correlation between geometric parameters calculated via DFT and those determined by X-ray crystallography. nih.gov For instance, the calculated bond lengths and angles for related molecules typically show only minor deviations from experimental values, confirming the reliability of the computational approach. dergipark.org.tr

Table 1: Selected Optimized Geometrical Parameters for this compound (DFT B3LYP/6–311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-Cl | Value | Cl-C2-N1 | Value |

| C2-N1 | Value | Cl-C2-C3 | Value |

| C3-C11 | Value | C2-C3-C11 | Value |

| C-C (ring) | Range | C-N-C (ring) | Value |

| C-H | Range | C-C-C (ring) | Range |

Note: Specific calculated values for this compound require direct access to the output files of the cited computational studies. The table structure is based on typical reporting for such analyses.

Theoretical vibrational analysis is a key component of computational studies, providing a basis for interpreting experimental infrared (IR) and Raman spectra. For this compound, vibrational wavenumbers are calculated using the B3LYP/6–311++G(d,p) method. dergipark.org.tr The calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations of the theoretical model, leading to better agreement with experimental data. nih.gov

The analysis includes the assignment of specific vibrational modes, such as C-H stretching, C-C stretching of the aromatic rings, and vibrations involving the chloro and methyl substituents. dergipark.org.tr Potential Energy Distribution (PED) analysis is used to characterize the nature of each vibrational mode. A strong correlation between the simulated and observed spectra validates the accuracy of the computational model. dergipark.org.tr

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Key Modes of this compound

| Vibrational Mode | Calculated (Scaled) Wavenumber | Experimental Wavenumber (FT-IR) | Experimental Wavenumber (FT-Raman) |

| C-H Stretch (Aromatic) | Range | Range | Range |

| C-H Stretch (Methyl) | Range | Range | Range |

| C=C/C=N Stretch (Ring) | Range | Range | Range |

| C-Cl Stretch | Value | Value | Value |

| Ring Breathing | Value | Value | Value |

Note: Specific calculated and experimental values require direct access to the output files and spectral data from the cited computational studies.

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical descriptors derived from DFT calculations are essential for predicting the chemical reactivity and kinetic stability of a molecule.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is primarily localized over the quinoline ring system, while the LUMO is distributed over the entire molecule. The calculated HOMO-LUMO energy gap provides insight into the charge transfer interactions that can occur within the molecule.

Table 3: Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for this compound

| Parameter | Value (eV) |

| EHOMO | Value |

| ELUMO | Value |

| HOMO-LUMO Gap (ΔE) | Value |

| Ionization Potential (I) | Value |

| Electron Affinity (A) | Value |

| Electronegativity (χ) | Value |

| Global Hardness (η) | Value |

Note: Specific calculated values require direct access to the output files of the cited computational studies.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates regions of different electrostatic potential on the molecular surface.

For this compound, the MEP analysis reveals that the most negative potential (red and yellow regions) is concentrated around the nitrogen atom of the quinoline ring, indicating its susceptibility to electrophilic attack. The positive potential (blue regions) is typically located around the hydrogen atoms, while the chlorine atom also influences the electrostatic potential distribution, creating electron-deficient areas. researchgate.netdergi-fytronix.com This map is crucial for understanding intermolecular interactions. nih.gov

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule, providing a quantitative measure of the electron distribution. uni-muenchen.de The charge distribution affects numerous molecular properties, including the dipole moment and reactivity.

In this compound, the Mulliken charge analysis typically shows that the nitrogen atom carries a significant negative charge due to its high electronegativity. The chlorine atom also carries a negative charge. Carbon atoms bonded to these electronegative atoms exhibit positive charges. The hydrogen atoms generally possess small positive charges. This charge distribution pattern is critical for understanding the molecule's electrostatic interactions and reactive sites. dergipark.org.tr

Table 4: Calculated Mulliken Atomic Charges for Selected Atoms of this compound

| Atom | Mulliken Charge (a.u.) |

| N1 | Value |

| C2 | Value |

| C3 | Value |

| Cl | Value |

| C (Methyl) | Value |

| H (Methyl) | Average Value |

Note: Specific calculated values require direct access to the output files of the cited computational studies.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the technique has been widely applied to various quinoline derivatives to understand their interactions with biological targets. These studies provide a framework for how this compound might be investigated.

For instance, MD simulations have been performed on newly designed quinoline derivatives targeting the protease enzyme of SARS-CoV-2. nih.gov In such studies, the stability of the ligand-protein complex is assessed by analyzing parameters like conformational stability, residue flexibility, compactness, hydrogen bonding, and solvent-accessible surface area (SASA). nih.gov The analysis of these parameters can reveal the stability of the compound within the active site of a protein, a crucial factor for its potential as a therapeutic agent. nih.gov For example, a stable complex, indicated by a low root-mean-square deviation (RMSD) of the protein-ligand complex throughout the simulation, suggests a favorable binding interaction.

In a typical MD simulation study of a quinoline derivative, the compound is docked into the active site of a target protein. The resulting complex is then subjected to a simulation that mimics physiological conditions. The trajectory of the atoms is calculated over time, providing a detailed view of the dynamic interactions between the ligand and the protein. This information can be used to refine the structure of the quinoline derivative to enhance its binding affinity and selectivity.

The insights gained from MD simulations on related quinoline compounds can guide future computational studies on this compound. By identifying potential biological targets through other computational methods or experimental screening, MD simulations could be employed to investigate its binding modes and the stability of its interactions, thereby providing a foundation for the development of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinoline derivatives, including those with a 2-chloro substitution, QSAR models have been successfully developed to predict their activity against various biological targets.

A notable example is the 3D-QSAR study conducted on a series of 2-chloroquinoline (B121035) derivatives to evaluate their antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov This study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build statistically significant models that correlate the chemical structures of the compounds with their antimycobacterial activity. nih.gov The contour maps generated from these models help to identify the structural features that are crucial for biological activity, providing a roadmap for designing more potent analogs. nih.gov

The predictive power of a QSAR model is assessed through various statistical parameters. Below is a table summarizing the statistical validation of a 3D-QSAR model for 2-chloroquinoline derivatives.

| Statistical Parameter | Value | Description |

| q² (Cross-validated R²) | > 0.5 | Indicates good internal predictive ability of the model. |

| r² (Non-cross-validated R²) | > 0.6 | Represents the goodness of fit of the model. |

| r²_pred (Predictive R² for test set) | > 0.5 | Measures the predictive power of the model for an external set of compounds. |

QSAR models have also been developed for other quinoline derivatives, targeting a range of biological activities from antimicrobial to anticancer effects. bepls.comnih.govmdpi.com For instance, 2D and 3D-QSAR models have been created for quinoline derivatives to predict their inhibitory activity against Plasmodium falciparum, the parasite responsible for malaria. mdpi.com These models, validated both internally and externally, have demonstrated high predictive capacity. mdpi.com

These studies underscore the utility of QSAR in understanding the structure-activity relationships of quinoline compounds. For this compound, QSAR could be a valuable tool to predict its potential biological activities and to guide the synthesis of new derivatives with improved potency and selectivity.

In Silico Pharmaceutical Potency Prediction

In silico methods for predicting the pharmaceutical potency and pharmacokinetic properties of a compound are integral to modern drug discovery, allowing for the early assessment of a molecule's drug-likeness. These predictions, often grouped under the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), help to identify promising drug candidates and flag potential liabilities.

For various 2-chloroquinoline derivatives, in silico ADMET prediction studies have been conducted to evaluate their potential as therapeutic agents. benthamdirect.comresearchgate.net For example, a study on novel 2-chloroquinoline-3-carboxamide (B1625466) derivatives as potential cancer treatments involved the use of online software tools like SwissADME and admetSAR to predict their physicochemical and toxicological properties. benthamdirect.comresearchgate.net The results indicated that the designed compounds were likely to have good oral bioavailability and acceptable pharmacokinetic profiles with low toxicity. benthamdirect.comresearchgate.net

Another study focused on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives as potential inhibitors for COVID-19. nih.gov The researchers used the SwissADME web tool to predict the physicochemical and ADME parameters of the synthesized compounds. nih.gov The predictions for properties like GIT (gastrointestinal) absorption and BBB (blood-brain barrier) permeability are crucial for determining the potential route of administration and the central nervous system effects of a drug candidate. nih.gov

The following table presents a hypothetical in silico ADMET profile for a generic 2-chloroquinoline derivative, based on findings from studies on similar compounds.

| Property | Predicted Value/Classification | Implication for Drug Development |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Good potential for oral administration. |

| Blood-Brain Barrier (BBB) Permeation | Low/No | Reduced likelihood of central nervous system side effects. |

| Distribution | ||

| Plasma Protein Binding | Moderate to High | Affects the free concentration of the drug available for therapeutic action. |

| Metabolism | ||

| CYP450 Inhibition | Inhibitor of specific isoforms | Potential for drug-drug interactions. |

| Excretion | ||

| Renal Excretion | Moderate | Indicates the role of the kidneys in eliminating the compound. |

| Toxicity | ||

| Ames Test | Non-mutagenic | Low potential for causing genetic mutations. |

| Carcinogenicity | Non-carcinogen | Low risk of causing cancer. |

These in silico predictions provide a valuable preliminary assessment of a compound's pharmaceutical potential. For this compound, a similar computational evaluation would be a critical first step in assessing its viability as a drug candidate and would guide further experimental investigations.

Applications and Research Utility of 2 Chloro 3 Methylquinoline

Role as a Synthetic Intermediate

2-Chloro-3-methylquinoline and its closely related analogue, 2-chloro-3-formylquinoline, are pivotal intermediates in organic synthesis. The presence of the chlorine atom at the C2 position makes it susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of more complex molecules. chemijournal.comchemijournal.com These compounds serve as convenient starting materials for synthesizing a diverse array of further substituted quinolines. chemijournal.com

The Vilsmeier-Haack reaction is a common and efficient method for the synthesis of 2-chloro-3-formylquinoline precursors from substituted acetanilides, utilizing reagents like phosphorus oxychloride (POCl3) and dimethylformamide (DMF). chemijournal.comorientjchem.orgresearchgate.net This reaction facilitates chlorination, formylation, and cyclization in a single process. researchgate.net The resulting 2-chloro-3-formylquinolines can then be readily transformed. For instance, the formyl group can be converted into other functionalities, such as in the synthesis of 2-chloro-3-(benzylidene)-8-methyl quinoline (B57606). chemijournal.com The reactivity of the chloro group allows for coupling reactions, such as the Sonogashira coupling with alkyne derivatives, to yield 2-alkynyl-3-formyl-quinolines. rsc.org This versatility enables chemists to use this compound and its analogues as building blocks for a vast range of heterocyclic systems.

Development of Novel Heterocyclic Systems

The utility of this compound as a synthetic precursor is most evident in its application for constructing novel and complex heterocyclic systems. The reactive sites on the quinoline ring serve as anchor points for building fused or linked ring structures, many of which possess significant biological properties. rsc.org

Researchers have successfully used 2-chloro-3-formylquinoline derivatives to synthesize a variety of heterocyclic compounds, including:

Pyridones, Pyrazoles, and Coumarins : Through reactions like Michael additions and cyclocondensations, 2-chloroquinoline (B121035) precursors can be converted into pyridone and coumarin derivatives. researchgate.net

1,2,4-Triazines : Heterocyclization of arylhydrazononitriles derived from 2-chloroquinoline intermediates leads to the formation of 1,2,4-triazine systems. researchgate.net

Thiazolidinones : Multicomponent reactions involving substituted 2-chloro-3-formylquinolines, anilines, and 2-mercaptoacetic acid can furnish quinolinyl-thiazolidinones. rsc.orgnih.gov

Fused Heterocycles : The compound is instrumental in synthesizing fused systems like furo[2,3-b]quinolines, which are known to have a range of biological effects. ias.ac.in It is also used to create complex structures such as 4H-pyrano[2,3-b]quinoline and 1,4-dihydrobenzo[b] researchgate.netnih.govnaphthyridine derivatives. researchgate.net

These synthetic pathways highlight the role of this compound as a cornerstone for generating chemical diversity and exploring new heterocyclic scaffolds.

Medicinal Chemistry and Biological Activity Studies

Derivatives of this compound are a major focus of medicinal chemistry research due to their broad spectrum of biological activities. The quinoline nucleus itself is a well-established pharmacophore found in numerous drugs, and modifications based on the this compound scaffold have led to the discovery of potent agents with potential therapeutic applications. rsc.orgresearchgate.net

The p38α mitogen-activated protein kinase (MAPK) is a key enzyme in cellular signaling and a significant target for drug development, particularly for inflammatory diseases. nih.gov While many chemical compounds have been developed to inhibit p38α, some function by targeting its non-canonical activation pathway involving autophosphorylation. nih.gov Although specific studies directly linking this compound derivatives to p38α MAPK inhibition are not extensively detailed, the broader class of quinoline-based compounds has been explored for kinase inhibitory activity. For instance, certain inhibitors can modulate the dephosphorylation of p38α, representing a dual-action mechanism that blocks the active site while stimulating deactivation. nih.gov The development of highly specific and potent p38α inhibitors from other novel chemical scaffolds demonstrates the ongoing interest in targeting this kinase for therapeutic benefit. rsc.org

The antiproliferative effects of this compound derivatives are often mediated by their ability to influence fundamental cellular processes like cell division and programmed cell death (apoptosis).

Apoptosis Induction : Several studies have shown that novel derivatives can trigger apoptosis in cancer cells. For example, a series of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives were found to induce apoptosis in A2780 ovarian cancer cells. nih.gov Similarly, the compound 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was shown to induce apoptosis in HCT116 and Caco-2 colorectal cancer cells, with the percentage of late apoptotic cells increasing in a concentration-dependent manner. nih.gov Other bis-quinoline derivatives have also been confirmed to induce apoptosis, as demonstrated by an increase in sub-G1 peaks, caspase 3 activation, and positive annexin-V-FITC staining in leukemia cell lines. mdpi.com

Cell Cycle Arrest : In addition to apoptosis, these compounds can halt cell proliferation by arresting the cell cycle. The indolo[2,3-b]quinoline derivative mentioned above was found to arrest the cell cycle in the G2/M phase in colorectal cancer cells. nih.gov

Inhibition of Cell Proliferation and Migration : The cytotoxic effects are also linked to the inhibition of cell growth and spread. Studies using plate clone formation and cell migration assays confirmed that 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline could effectively inhibit the proliferation and migration of colorectal cells. nih.gov

These findings underscore the potential of this compound derivatives to serve as lead compounds for anticancer drugs that act by disrupting critical cellular pathways.

The search for new antimicrobial agents is a critical area of research, and quinoline derivatives have historically played a significant role. nih.gov Compounds derived from this compound have been synthesized and evaluated for a wide range of antimicrobial activities.